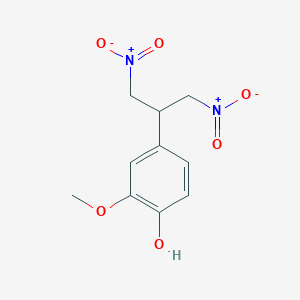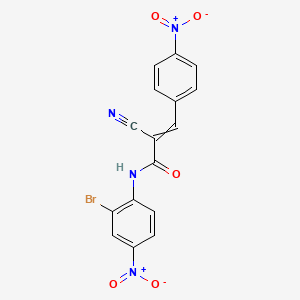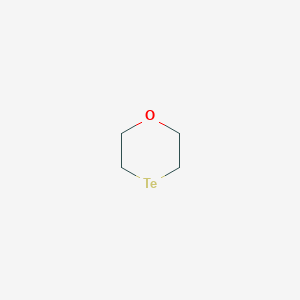
Undec-10-eneperoxoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-10-eneperoxoic acid is an organic compound that features a peroxo group attached to an undec-10-ene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-eneperoxoic acid typically involves the peroxidation of undec-10-enoic acid. One common method is the reaction of undec-10-enoic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale peroxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Undec-10-eneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting various substrates into their oxidized forms.
Reduction: Although less common, the peroxo group can be reduced under specific conditions.
Substitution: The peroxo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and organic peroxides. Conditions often involve mild temperatures and acidic or basic environments.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can react with the peroxo group in the presence of catalysts like sulfuric acid or phosphoric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Undec-10-eneperoxoic acid has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce peroxo groups into molecules.
Biology: Studied for its potential antimicrobial properties due to the reactive nature of the peroxo group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and other materials that require peroxo functionalities.
Mechanism of Action
The mechanism of action of undec-10-eneperoxoic acid involves the generation of reactive oxygen species (ROS) from the peroxo group. These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.
Comparison with Similar Compounds
Similar Compounds
Undec-10-enoic acid: The parent compound, which lacks the peroxo group.
Undec-10-enyl undec-10-enoate: A related ester compound used in organic synthesis.
10-Undecenoic acid-based triazoles: Compounds derived from undec-10-enoic acid with triazole functionalities.
Uniqueness
Undec-10-eneperoxoic acid is unique due to the presence of the peroxo group, which imparts distinct reactivity and potential applications. This differentiates it from similar compounds that lack the peroxo functionality and thus have different chemical properties and uses.
Properties
CAS No. |
5796-88-3 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
undec-10-eneperoxoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-9-10-11(12)14-13/h2,13H,1,3-10H2 |
InChI Key |
DOSMZFIZOJNVQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


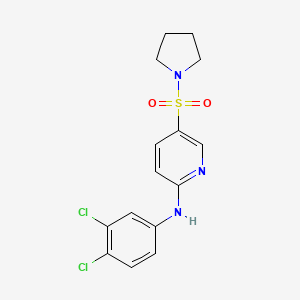
![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
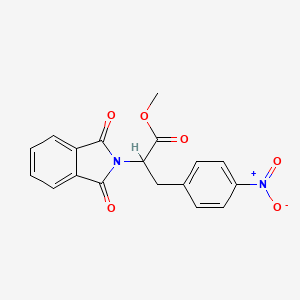
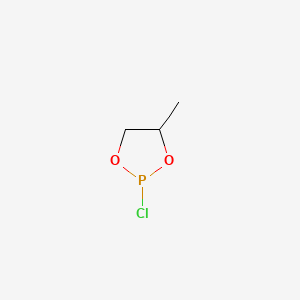


![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)

![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
